2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is a common motif in many natural products and synthetic compounds, known for its biological activity and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid typically begins with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol . The resulting intermediate can then be further reacted with various reagents to introduce the butanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidiabetic agent. It has shown efficacy in inhibiting α-amylase, an enzyme involved in carbohydrate metabolism.
Materials Science: The benzo[d][1,3]dioxole moiety is of interest in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound’s biological activity is studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, which reduces the breakdown of carbohydrates into glucose . In anticancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylbutanoic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring and the presence of a butanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
55776-83-5 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14) |
InChI Key |
GENFBQHCLJFKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
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